Antitubercular agent-12

antitubercular activity MIC Mycobacterium tuberculosis

Antitubercular agent-12 (Compound 2c) is a synthetic hybrid molecule integrating a 5-nitrofuran moiety with a 1,3,4-oxadiazole ring system. Its IUPAC name is N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide.

Molecular Formula C13H7BrN4O5
Molecular Weight 379.12 g/mol
Cat. No. B12397920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-12
Molecular FormulaC13H7BrN4O5
Molecular Weight379.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Br
InChIInChI=1S/C13H7BrN4O5/c14-8-3-1-7(2-4-8)12-16-17-13(23-12)15-11(19)9-5-6-10(22-9)18(20)21/h1-6H,(H,15,17,19)
InChIKeyGIOGLLKLDCBYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular agent-12: A Novel Nitrofuran-Oxadiazole Hybrid for Tuberculosis Research


Antitubercular agent-12 (Compound 2c) is a synthetic hybrid molecule integrating a 5-nitrofuran moiety with a 1,3,4-oxadiazole ring system. Its IUPAC name is N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide . This compound belongs to a class of novel nitrofuran-1,3,4-oxadiazole hybrids designed as new antitubercular agents [1]. It is characterized by a molecular formula of C13H7BrN4O5, a molecular weight of 379.12 g/mol, and the CAS number 905677-04-5 .

Why Antitubercular agent-12 Cannot Be Directly Substituted by In-Class Analogs


Within the nitrofuran-1,3,4-oxadiazole hybrid class, specific structural variations at the oxadiazole ring, the linker type, and the substituents on the phenyl ring profoundly influence antitubercular potency, cytotoxicity, metabolic stability, and activity against drug-resistant strains [1]. For instance, the substitution of a bromine atom (as in Antitubercular agent-12) versus a tert-butyl group (as in Antitubercular agent-13) or the nature of the linker (amide vs. N-methylene amide) leads to significant differences in MIC values and hERG inhibition profiles [1]. Consequently, substituting Antitubercular agent-12 with a close analog without rigorous comparative validation may result in unpredictable efficacy, altered safety margins, or failure in models involving multidrug-resistant tuberculosis (MDR-TB) [1]. The data presented below quantify these critical differentiation points.

Quantitative Differentiation of Antitubercular agent-12 from Key Comparators


Comparative Antitubercular Potency Against M. tuberculosis H37Rv

Antitubercular agent-12 (Compound 2c) exhibits a Minimum Inhibitory Concentration (MIC) of 1.439 μg/mL against the drug-sensitive M. tuberculosis H37Rv strain [1]. This potency is significantly lower than that of Antitubercular agent-13 (Compound 3d) from the same series, which demonstrates an MIC of 0.007 μg/mL against the same strain .

antitubercular activity MIC Mycobacterium tuberculosis

Activity Retention Against Multidrug-Resistant M. tuberculosis (MDR-MTB)

Antitubercular agent-12 (Compound 2c) maintains activity against the multidrug-resistant clinical isolate MDR-MTB 16883 [1]. While the precise MIC against this MDR strain is not reported in the abstract, its activity against both H37Rv and MDR-MTB is a key differentiator from series 1 compounds in the same study, which showed cross-resistance with isoniazid and rifampicin [1]. In contrast, Antitubercular agent-13 (Compound 3d) shows an MIC of 1.851 μg/mL against a different MDR strain, MDR-MTB 16833 .

MDR-TB drug resistance clinical isolate

Comparative Cytotoxicity and Therapeutic Selectivity

Antitubercular agent-12 demonstrates significantly reduced cytotoxicity, with a CC50 (50% Cytotoxic Concentration) of 57.34 μg/mL . This yields a calculated Selectivity Index (SI = CC50 / MIC) of approximately 39.8 against the H37Rv strain, indicating a favorable therapeutic window. This is a key differentiation point, as other antitubercular compounds, such as Antitubercular agent-14 (Compound 1) with an MIC of 0.3 μg/mL, have limited publicly available cytotoxicity data, hindering a direct safety comparison .

cytotoxicity selectivity index CC50

Cardiac Safety Profile: hERG Channel Inhibition

Antitubercular agent-12 (Compound 2c) is reported to exhibit low inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key indicator of potential cardiac toxicity [1]. This is a critical differentiator from other compounds in the nitrofuran-1,3,4-oxadiazole series, such as those with N-methylene amide linkers, which were found to be metabolically unstable and potentially have a higher risk of hERG inhibition [1].

hERG cardiotoxicity safety pharmacology

Optimal Application Scenarios for Antitubercular agent-12 in Scientific Research


Lead Compound for Optimizing Therapeutic Window

Researchers focused on improving the safety profile of antitubercular agents should prioritize Antitubercular agent-12. Its high Selectivity Index (SI of 39.8) and low hERG inhibition profile [1] make it a superior starting point for structure-activity relationship (SAR) studies aimed at balancing potency with reduced off-target toxicity, particularly when compared to highly potent but metabolically unstable or cardiotoxic analogs [1].

Investigating Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB)

Studies targeting MDR-TB should utilize Antitubercular agent-12 due to its demonstrated activity against the MDR-MTB 16883 clinical isolate [1]. This compound is a valuable tool for probing mechanisms of resistance and validating new drug targets in MDR strains, especially in comparison to standard drugs like isoniazid and rifampicin to which some related hybrids exhibit cross-resistance [1].

Pharmacokinetic and In Vivo Efficacy Models

Antitubercular agent-12 is an excellent candidate for in vivo pharmacokinetic (PK) and efficacy studies. The primary research notes that the compound displays good oral PK in addition to its favorable in vitro profile [1]. This makes it a more attractive option than analogs with poor oral bioavailability, enabling researchers to directly translate in vitro findings to animal models of infection.

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